molecular formula C10H15ClN2O3 B2695040 Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride CAS No. 2260937-29-7

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride

Cat. No.: B2695040
CAS No.: 2260937-29-7
M. Wt: 246.69
InChI Key: RDGKCHUZQLSGNN-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H14N2O3·HCl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride typically involves the reaction of piperidine with an oxazole derivative. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . The reaction conditions often involve refluxing the reactants in the presence of a base, such as sodium hydride, to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxazole moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit pyruvate dehydrogenase, thereby regulating metabolite flux through the tricarboxylic acid cycle .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and piperidine-containing molecules. Examples are:

Uniqueness

Methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride is unique due to its specific combination of the oxazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-piperidin-3-yl-1,3-oxazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-9(15-6-12-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGKCHUZQLSGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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